Phenyl Salicylate

描述

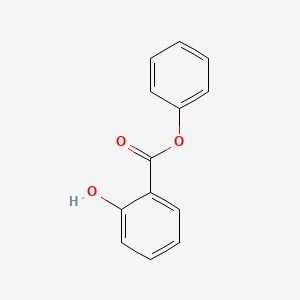

This compound is a 2-hydroxybenzoic acid phenyl ester. It is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes. It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate (found in [DB00945] ). This compound may also be found in some antiseptic agents. It is synthesized by heating salicylic acid with phenol, [MSDS]. this compound is used as a food additive in the USA. This compound belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone).

This compound is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). this compound belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid.

Structure

3D Structure

属性

IUPAC Name |

phenyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBAKBUEJOMQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021957 | |

| Record name | Phenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid | |

| Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol) | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000817 [mmHg] | |

| Record name | Phenyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-55-8 | |

| Record name | Phenyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A37T47QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41-43, 43 °C | |

| Record name | Phenyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenyl Salicylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of phenyl salicylate, a compound with diverse applications in pharmaceuticals, cosmetics, and polymer science. This document outlines its fundamental chemical properties, synthesis, and key applications, with a focus on data presentation and experimental methodologies relevant to research and development.

Core Chemical Identifiers and Properties

This compound, also known commercially as Salol, is an organic compound with significant historical and current applications.[1][2] Its primary identifiers and key physicochemical properties are summarized below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 118-55-8 | [3][4][5][6][7] |

| IUPAC Name | phenyl 2-hydroxybenzoate | [2][6][7][8] |

| Molecular Formula | C₁₃H₁₀O₃ | [3] |

| Molecular Weight | 214.22 g/mol | [2][5][7] |

| Appearance | White crystalline solid with a balsamic odor | [1][2][4] |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 172-173 °C at 12 mmHg | [5] |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and benzene | [1][6] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of salicylic acid with phenol.[4] This reaction is typically catalyzed by agents such as phosphoryl chloride or sulfuric acid.[1][4]

Experimental Protocol: Laboratory-Scale Synthesis

A common laboratory-scale synthesis protocol is detailed below:

-

Reactant Preparation : Equimolar amounts of salicylic acid and phenol are mixed in a round-bottom flask.

-

Catalyst Addition : A catalytic amount of concentrated sulfuric acid or phosphoryl chloride is carefully added to the mixture.[1]

-

Heating : The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

-

Neutralization and Washing : After cooling, the reaction mixture is neutralized with a weak base, such as a sodium bicarbonate solution, to remove unreacted salicylic acid and the acid catalyst. The organic layer is then washed with water.

-

Purification : The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.

-

Drying : The purified crystals are dried in a vacuum oven to remove any residual solvent.

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

Applications and Mechanisms of Action

This compound has a range of applications stemming from its chemical properties.

Pharmaceutical Applications

Historically, this compound was used as an intestinal antiseptic.[1][4] Upon oral administration, it passes through the stomach unchanged and is hydrolyzed in the alkaline environment of the small intestine into salicylic acid and phenol, both of which have antiseptic properties. It has also been used as a mild analgesic and antipyretic.[1][4]

The mechanism of its antiseptic action can be depicted as a simple hydrolysis pathway:

Ultraviolet (UV) Filter

This compound is an effective UV absorber, particularly in the UVB range (290-320 nm), and has been used in sunscreens and other cosmetic formulations to protect the skin from sun damage.[4] It is also utilized in the manufacturing of polymers, lacquers, adhesives, and waxes to prevent degradation from UV light.[1][8]

Safety and Handling

This compound is generally considered to have low toxicity. However, it is a skin and eye irritant, and sensitization has been reported.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [himedialabs.com]

- 4. This compound | 118-55-8 [chemicalbook.com]

- 5. 水杨酸苯酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenyl salicylate solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl salicylate in various organic solvents. This compound, also known as salol, is a chemical compound with applications in pharmaceuticals, polymers, and cosmetics. A thorough understanding of its solubility is crucial for its formulation, synthesis, and purification. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data of this compound

The solubility of this compound has been determined in a range of organic solvents. The following tables summarize the available quantitative data, presenting solubility in various units at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100 g) |

| Absolute Ethanol | 53 |

| Ethyl Acetate | 470 |

| Methyl Ethyl Ketone | 620 |

| Toluene | 460 |

| Stoddard Solvent | 88 |

Table 2: Mole Fraction Solubility of this compound in Alcohols at Various Temperatures [1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | 2-Methyl-1-propanol |

| 283.15 | 0.0215 | 0.0243 | 0.0272 | 0.0221 | 0.0298 | 0.0326 | 0.0232 |

| 288.15 | 0.0345 | 0.0389 | 0.0430 | 0.0353 | 0.0471 | 0.0515 | 0.0368 |

| 293.15 | 0.0602 | 0.0681 | 0.0756 | 0.0621 | 0.0825 | 0.0902 | 0.0645 |

| 298.15 | 0.1180 | 0.1340 | 0.1520 | 0.1240 | 0.1650 | 0.1810 | 0.1290 |

| 303.15 | 0.2510 | 0.2850 | 0.3298 | 0.2690 | 0.3580 | 0.3920 | 0.2800 |

| 308.15 | 0.5480 | 0.6210 | 0.7180 | 0.5860 | 0.7790 | 0.8530 | 0.6100 |

Qualitative solubility information indicates that this compound is also soluble in ether, chloroform, benzene, and turpentine.[2][3] It is sparingly soluble in chloroform-benzene mixtures and practically insoluble in water and glycerol.[2][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the equilibrium shake-flask method, followed by a quantitative analysis of the saturated solution.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[1]

a. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Conical flasks or vials with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes and volumetric flasks

b. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the solvent in a conical flask. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution of the solute during sampling.

-

Filtration: Immediately filter the collected sample using a syringe filter into a pre-weighed volumetric flask. The filter membrane should be compatible with the solvent and have a pore size small enough to remove all undissolved solid particles (e.g., 0.45 µm).

c. Quantitative Analysis: The concentration of this compound in the filtered saturated solution can be determined using various techniques, with gravimetric analysis and UV-Vis spectroscopy being common choices.

Gravimetric Analysis

a. Procedure:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature and then weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

UV-Vis Spectrophotometry

This method is suitable when the solute has a chromophore that absorbs ultraviolet or visible light.

a. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound using the shake-flask method followed by quantitative analysis.

References

An In-depth Technical Guide to the Determination of Phenyl Salicylate's Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties and experimental determination of the melting and boiling points of phenyl salicylate. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies and presents key data in a structured format.

Physicochemical Properties of this compound

This compound, also known as salol, is a benzoate ester derived from salicylic acid and phenol. It presents as a white crystalline solid with a pleasant, aromatic odor. Due to its physical and chemical characteristics, it has applications as an analgesic, antipyretic, and anti-inflammatory agent, and is also used in the manufacturing of polymers, lacquers, adhesives, and as a light absorber in sunscreens.

The melting and boiling points are critical physical constants used for the identification and purity assessment of this compound.

Table 1: Physical Constants of this compound

| Property | Value | Conditions |

| Melting Point | 41-43 °C | - |

| 41.5 °C | - | |

| 40.4 - 44.3 °C | - | |

| Boiling Point | 172-173 °C | at 12 mmHg |

| 304 - 306 °C | at 760 mmHg |

Sources:

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. The most common laboratory methods for determining the melting point of a solid like this compound are the capillary method using either a melting point apparatus or a Thiele tube.

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Thermometer (-10 to 200 °C range)

-

Thiele tube

-

Heating oil (mineral oil or silicone oil)

-

Bunsen burner or other heat source

-

Clamp and stand

-

Small rubber band or wire

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Assembly: The Thiele tube is filled with heating oil to a level just above the top of the side arm.

-

The capillary tube is attached to the thermometer using a small rubber band. The sample in the capillary tube should be positioned adjacent to the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil and positioned midway in the main tube.

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a small flame. The convection currents in the oil will ensure the entire sample is heated uniformly.

-

Observation and Measurement: The sample is observed carefully through the transparent oil bath. The temperature is recorded at two points:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

-

The recorded temperature range is the melting point of the sample. For accurate results, the heating rate should be very slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Distillation is the most common and accurate method for determining the boiling point of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available.

Materials:

-

This compound sample

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stand

Procedure:

-

Apparatus Assembly: The distillation apparatus is set up as per standard laboratory practice.

-

The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned in the neck of the distillation flask using an adapter. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the this compound melts and then boils, its vapor will rise and surround the thermometer bulb.

-

Observation and Measurement: The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as the boiling point is dependent on the external pressure. Literature values are often reported at standard pressure (760 mmHg) or a reduced pressure.

A Technical Guide to the Historical Synthesis and Discovery of Phenyl Salicylate (Salol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and discovery of phenyl salicylate, an organic compound of significant historical importance in pharmacology. Marketed under the trade name Salol, it was a pioneering enteric antiseptic and analgesic. This document details the key figures behind its discovery, the chemical reactions underpinning its synthesis, including the foundational Kolbe-Schmitt reaction for its precursor, and the experimental protocols of the era. Quantitative physicochemical data is presented for reference, and critical historical and chemical pathways are illustrated using diagrams to provide a clear and in-depth understanding of this compound's journey from laboratory synthesis to clinical application.

Discovery and Development: A Collaborative Pursuit

The discovery of this compound, commercially known as Salol, was driven by a clinical need for a safer alternative to sodium salicylate, which was used for treating conditions like rheumatoid arthritis but often caused gastric irritation.

The key figures in its development were:

-

Dr. Hermann Sahli (1856–1933): A Swiss physician who sought a salicylate compound that would bypass the stomach and release its therapeutic agents in the intestine, thus avoiding the common side effects.

-

Dr. Marceli Nencki (1847–1901): A Polish chemist and doctor whom Sahli consulted. Nencki had synthesized this compound around 1883 and, understanding its chemical nature, proposed it as a solution. He had investigated its physiological behavior but had not published his findings.

-

Richard Seifert (1861–1919): A German chemist working at the Heyden chemical corporation, a major producer of salicylic acid. Seifert independently synthesized this compound in 1885 and published his findings.

This confluence of clinical need and chemical innovation led to the patenting and commercialization of the compound. The Heyden company marketed it as "Salol," a name derived from SAL icylate of phenOL . Its primary application was as an orally administered intestinal antiseptic. The genius of its design lay in its stability in the acidic environment of the stomach and its subsequent hydrolysis in the alkaline conditions of the small intestine to release its active components: salicylic acid and phenol.

A timeline of these key events is illustrated below.

The Foundational Precursor: Synthesis of Salicylic Acid

The synthesis of this compound is critically dependent on the availability of its precursor, salicylic acid. The industrial production of salicylic acid was made possible by the Kolbe-Schmitt reaction , a pivotal process in organic chemistry.

First developed by Hermann Kolbe in 1860, the reaction involves the carboxylation of phenol. In the industrial process, sodium phenoxide (the sodium salt of phenol) is heated with carbon dioxide under high pressure (e.g., 100 atm) and temperature (e.g., 125°C). Subsequent acidification of the resulting sodium salicylate product with a strong acid, like sulfuric acid, yields salicylic acid.

The overall workflow is depicted below.

Historical Synthesis of this compound

The primary historical method for synthesizing this compound is the direct esterification of salicylic acid with phenol. This reaction requires a dehydrating agent to facilitate the formation of the ester bond and remove the water molecule that is produced.

Two common reagents used for this purpose were phosphoryl chloride (POCl₃) and concentrated sulfuric acid (H₂SO₄). The reaction involves heating a mixture of salicylic acid and phenol with the catalyst.

The general synthesis pathway is shown below.

Detailed Experimental Protocol (Phosphoryl Chloride Method)

While precise historical records of laboratory preparations can be scarce, the synthesis can be reconstructed based on common organic chemistry practices of the late 19th century and descriptions from reference materials.

Objective: To synthesize this compound via the esterification of salicylic acid and phenol using phosphoryl chloride as a dehydrating agent.

Reactants:

-

Salicylic Acid (C₇H₆O₃)

-

Phenol (C₆H₅OH)

-

Phosphoryl Chloride (POCl₃)

Procedure:

-

Mixing Reactants: In a reaction vessel suitable for heating, combine equimolar amounts of salicylic acid and phenol. The solids should be gently heated until a molten mixture is formed.

-

Addition of Catalyst: Slowly and cautiously, add phosphoryl chloride dropwise to the molten mixture. This reaction is exothermic and will release hydrogen chloride (HCl) gas, requiring proper ventilation (fume hood). The POCl₃ serves as the dehydrating agent.

-

Heating: Heat the reaction mixture. The temperature would typically be maintained in the range of 120-140°C. The mixture is heated for several hours until the evolution of HCl gas ceases, indicating the reaction is nearing completion.

-

Purification:

-

Neutralization: After cooling, the crude product is washed with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any remaining acidic impurities, including unreacted salicylic acid and phosphoric acid formed from the POCl₃.

-

Washing: The product is then washed with water to remove any remaining salts.

-

Isolation: this compound, being a solid at room temperature and poorly soluble in water, can be isolated by filtration.

-

Recrystallization: For higher purity, the crude solid is recrystallized from a suitable solvent, such as ethanol. The purified product is a white crystalline solid.

-

Quantitative and Physicochemical Data

The physical and chemical properties of this compound are well-documented. A summary of this quantitative data is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₀O₃ | |

| Molar Mass | 214.22 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 41-43 °C (approx. 41.5 °C) | |

| Boiling Point | 173 °C at 12 mmHg | |

| Density | 1.25 g/cm³ | |

| Solubility in Water | Very low (1 g / 6670 mL) | |

| Solubility (Organic) | Soluble in ether, benzene, chloroform, ethanol | |

| Flash Point | 137.3 °C |

Mechanism of Action and Historical Application

The therapeutic value of Salol was based on its chemical stability and predictable hydrolysis. It was designed to be an enteric-coated medication before such coatings were common.

-

In the Stomach: The acidic environment of the stomach does not provide the necessary conditions to hydrolyze the ester bond of this compound, allowing it to pass through intact.

-

In the Small Intestine: Upon entering the alkaline environment of the small intestine, the ester is hydrolyzed back into its constituent molecules: salicylic acid and phenol.

This targeted release was the key to its function. Salicylic acid provided analgesic (pain-relieving) and antipyretic (fever-reducing) effects, while both salicylic acid and phenol exerted antiseptic (antibacterial) actions

A Technical Guide to the Applications of Phenyl Salicylate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, also known as salol, is a versatile aromatic compound with a long history of use in various industrial and pharmaceutical applications. In polymer chemistry, it serves as a valuable additive and monomer, primarily recognized for its ability to enhance the properties and functionality of a wide range of polymeric materials. This technical guide provides an in-depth review of the applications of this compound in polymer chemistry, with a focus on its role as a UV stabilizer and a monomer for the synthesis of functional polymers. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in the field.

This compound as a UV Stabilizer in Polymers

This compound is widely employed as a UV absorber to protect polymers from the detrimental effects of ultraviolet radiation, which can lead to degradation, discoloration, and loss of mechanical integrity. Its efficacy stems from its chemical structure, which allows for the absorption of UV radiation and its dissipation as thermal energy.

Mechanism of UV Absorption

The UV-stabilizing effect of this compound is attributed to its ability to undergo a reversible keto-enol tautomerism upon absorbing UV radiation. The phenolic hydroxyl group and the ester carbonyl group are key to this process. The molecule absorbs UV energy and transitions to an excited state. It then undergoes an internal rearrangement to a more stable keto form, releasing the absorbed energy as heat before returning to its original enol form. This cycle can be repeated, providing long-term protection to the polymer matrix.

Quantitative Performance Data

The incorporation of this compound into polymer matrices has been shown to significantly improve their UV resistance and mechanical properties. The following tables summarize key quantitative data from studies on polymer films containing this compound.

**Table 1: UV-Blocking Performance of Polylactic Acid (PLA)/

Methodological & Application

Application Note: Quantitative Analysis of Phenyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of phenyl salicylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as salol, is utilized in the manufacturing of polymers, lacquers, adhesives, and waxes and also finds application as a mild analgesic. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable technique for the determination of this compound in various sample matrices. The protocol covers sample preparation, instrument parameters, and data analysis.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound. The methodology detailed herein provides a selective and sensitive approach for the analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is in a form suitable for injection into the instrument.

Materials:

-

This compound standard

-

Volatile organic solvent (e.g., Dichloromethane, Hexane, or Methanol)

-

Glass autosampler vials (1.5 mL) with inserts

-

Micropipettes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation:

-

For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable volume of the chosen solvent. Vortex thoroughly and centrifuge to pellet any particulates.

-

For liquid samples, a direct dilution or liquid-liquid extraction may be employed. Ensure the final sample is dissolved in a solvent compatible with the GC-MS system.

-

-

Final Dilution: Dilute the extracted sample or standard solutions to a final concentration suitable for GC-MS analysis, typically in the range of 10 µg/mL.

-

Vialing: Transfer the final solutions to 1.5 mL glass autosampler vials. A minimum volume of 50 µL is recommended.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and laboratory conditions.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

-

Autosampler

GC Conditions:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Scan Range (Full Scan) | m/z 40-300 |

| SIM Ions | m/z 214, 121, 93, 65 |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Retention Time (tR) | Approximately 8-10 minutes (dependent on specific column and conditions) |

| Quantifier Ion (m/z) | 121 |

| Qualifier Ions (m/z) | 214 ( |

Application Note & Protocol: Studying the Cooling Curve of Phenyl Salicylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl salicylate, also known as salol, is a white crystalline solid with a melting point of approximately 41-43°C. It is commonly used in educational and research settings to demonstrate the principles of phase transitions, specifically solidification and the phenomenon of supercooling. This application note provides a detailed protocol for studying the cooling curve of this compound, a graphical representation of temperature as a function of time as the substance cools from a liquid to a solid. Understanding the cooling behavior of a substance is crucial in various fields, including materials science and drug development, as it provides insights into crystallization kinetics, purity, and physical stability.

Data Presentation

The quantitative data obtained from this experiment can be summarized in the following table. This structured format allows for easy comparison of results from different experimental runs or with varying cooling conditions.

| Time (minutes) | Temperature (°C) - Run 1 (Without Seeding) | Temperature (°C) - Run 2 (With Seeding) | Observations |

| 0 | 65.0 | 65.0 | This compound is a clear, colorless liquid. |

| 1 | 60.2 | 60.5 | Liquid continues to cool. |

| 2 | 55.8 | 56.1 | |

| 3 | 51.5 | 51.9 | |

| 4 | 47.3 | 47.8 | |

| 5 | 43.1 | 43.5 | |

| 6 | 39.0 (Supercooling) | 41.5 | Run 1 shows supercooling below the freezing point. |

| 7 | 41.5 (Recalescence) | 41.5 | In Run 1, rapid crystallization occurs, and the temperature rises to the freezing point. In Run 2, solidification begins at the freezing point. |

| 8 | 41.5 | 41.5 | The temperature remains constant as the liquid solidifies (latent heat of fusion is released). |

| 9 | 41.5 | 41.5 | |

| 10 | 41.5 | 41.5 | |

| 11 | 40.8 | 40.7 | All this compound has solidified. |

| 12 | 38.2 | 38.0 | The solid begins to cool down. |

| 13 | 35.9 | 35.7 | |

| 14 | 33.8 | 33.5 | |

| 15 | 31.9 | 31.6 |

Experimental Protocols

This section details the methodology for determining the cooling curve of this compound. The protocol includes considerations for observing supercooling and methods to induce crystallization.

Materials:

-

This compound (Salol)

-

Boiling tube

-

Beaker (400 mL)

-

Water bath (or a beaker with water on a hot plate)

-

Thermometer or digital temperature probe (-10°C to 110°C)

-

Stirring rod or wire stirrer

-

Clamp stand, boss, and clamp

-

Stopwatch or data logger

-

Safety goggles

Safety Precautions:

-

Always wear safety goggles to protect your eyes.

-

This compound is a skin and eye irritant. In case of contact, wash the affected area with soap and water.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

Procedure:

-

Melting the this compound:

-

Place a sufficient amount of this compound into a clean, dry boiling tube to fill it to a depth of about 3-4 cm.

-

Prepare a water bath by filling a 400 mL beaker with water and heating it on a hot plate to approximately 65-70°C.

-

Clamp the boiling tube containing the this compound and immerse it in the hot water bath.

-

Gently stir the this compound with a stirring rod until it has completely melted and the temperature reaches about 65°C.

-

-

Data Collection for Cooling Curve (Natural Cooling):

-

Remove the boiling tube from the water bath and clamp it in the air to allow it to cool.

-

Place a thermometer or temperature probe into the molten this compound, ensuring the bulb is fully submerged but not touching the bottom of the tube.

-

Start the stopwatch and record the temperature at regular intervals (e.g., every 30 or 60 seconds).

-

Continue recording the temperature until the this compound has completely solidified and the temperature has dropped several degrees below the freezing point.

-

Note any observations, such as the onset of crystallization and the phenomenon of supercooling, where the temperature drops below the freezing point before rising back up as crystallization occurs.

-

-

Data Collection for Cooling Curve (with Seeding to Mitigate Supercooling):

-

Repeat the melting procedure as described in step 1.

-

Allow the molten this compound to cool while recording the temperature as in step 2.

-

As the temperature approaches the known freezing point (around 42°C), add a tiny crystal of solid this compound (a "seed crystal") to the liquid. This provides a nucleation site and can prevent significant supercooling.

-

Observe the initiation of crystallization and continue to record the temperature until the substance has fully solidified and cooled further.

-

Data Analysis:

-

Plot a graph of temperature (y-axis) versus time (x-axis) for both experimental runs.

-

The freezing point is the temperature at which the curve becomes horizontal (plateau), indicating the phase change from liquid to solid.

Phenyl Salicylate: A Versatile Precursor in the Synthesis of Novel Organic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, commonly known as salol, is a versatile aromatic ester with a rich history in medicinal and industrial chemistry. Beyond its traditional use as an antiseptic and analgesic, this compound serves as a valuable and cost-effective starting material for the synthesis of a diverse range of novel organic compounds. Its chemical structure, featuring a phenolic hydroxyl group and a phenyl ester, offers multiple reactive sites for transformations, making it a key building block in the development of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of salicylamides, xanthones, and hydroxybenzophenones, highlighting its importance in modern organic synthesis and drug discovery.

I. Synthesis of Salicylamides via the Salol Reaction

The reaction of this compound with amines, known as the Salol reaction, is a straightforward and efficient method for the synthesis of salicylamides. These compounds are a significant class of molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. The reaction proceeds by nucleophilic acyl substitution, where the amine displaces the phenoxy group of this compound.

Experimental Protocol: Synthesis of Salicyl-o-toluide

This protocol is adapted from a procedure published in Organic Syntheses[1].

Reaction Scheme:

Caption: Synthesis of Salicyl-o-toluide from this compound.

Materials:

-

This compound (Salol): 42.8 g (0.2 mole)

-

o-Toluidine: 26.7 g (0.25 mole)

-

1,2,4-Trichlorobenzene: 60 g

-

Decolorizing carbon (Norit): 3 g

-

Ligroin (b.p. 90–120°C): 75 ml

Equipment:

-

250-ml flask

-

Vigreux column (30 cm)

-

Heating mantle

-

Distillation apparatus

-

Suction filtration apparatus

-

Ice bath

Procedure:

-

Combine this compound (42.8 g), o-toluidine (26.7 g), and 1,2,4-trichlorobenzene (60 g) in a 250-ml flask fitted with a Vigreux column.

-

Heat the mixture to its boiling point. Phenol will begin to distill off. The temperature of the reaction mixture will rise from approximately 183°C to 187°C within the first hour.

-

Continue heating until the temperature reaches 202°C and a total of 45–46 g of distillate (primarily phenol and some solvent) has been collected.

-

Remove the flask from the heat and add decolorizing carbon (3 g) and an additional 10 ml of 1,2,4-trichlorobenzene.

-

Reheat the mixture to boiling and perform a hot filtration under suction.

-

Allow the filtrate to cool and then place it in an ice chest overnight to facilitate crystallization.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals by slurrying them with 75 ml of ligroin at 35–40°C, followed by filtration.

-

Dry the final product to a constant weight.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (g) | Yield (%) | Reference |

| Salicyl-o-toluide | C₁₄H₁₃NO₂ | 227.26 | 143–144 | 33–35 | 73–77 | [1] |

II. Synthesis of Xanthone via Thermal Cyclization

Heating this compound at high temperatures leads to an intramolecular cyclization reaction, yielding xanthone, a heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthone and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Experimental Protocol: Synthesis of Xanthone

This protocol is based on a procedure from Organic Syntheses[2].

Reaction Scheme:

Caption: Thermal Synthesis of Xanthone from this compound.

Materials:

-

This compound: 500 g (2.34 moles)

-

Methyl alcohol: 250 cc

-

95% Ethyl alcohol (for recrystallization)

Equipment:

-

1-liter special distilling flask with a wide side arm

-

Two thermometers

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place 500 g of this compound into a 1-liter special distilling flask equipped with two thermometers (one in the liquid and one near the side arm).

-

Heat the flask. When the liquid temperature reaches 275–285°C, phenol will begin to distill.

-

Regulate the heating to maintain the vapor temperature below 175°C (preferably below 170°C). The phenol should distill at a rate of 5–10 drops per minute.

-

The temperature of the liquid will gradually rise to 350–355°C over 6–7 hours. At this point, the distillation of phenol will cease. The total weight of the distillate will be approximately 220–225 g.

-

Allow the reaction mixture to cool. The crude xanthone will solidify.

-

Break up the solid product and purify it by boiling with 250 cc of methyl alcohol for 10-15 minutes to remove low-melting impurities.

-

Cool the mixture, filter the solid, and wash it with methyl alcohol.

-

The product can be further purified by recrystallization from twenty parts of 95% ethyl alcohol.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (g) | Yield (%) | Reference |

| Xanthone | C₁₃H₈O₂ | 196.21 | 173–174 | 141–145 | 61–63 | [2] |

III. Synthesis of Hydroxybenzophenones via Fries Rearrangement

The Fries rearrangement is a powerful reaction for the conversion of phenolic esters to hydroxyaryl ketones. When applied to this compound, this reaction yields 2,2'-dihydroxybenzophenone and 2,4'-dihydroxybenzophenone, which are valuable intermediates in the synthesis of UV absorbers, pharmaceuticals, and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the ratio of ortho to para products can be controlled by adjusting the reaction conditions.

Experimental Protocol: Fries Rearrangement of Phenyl Benzoate (Model for this compound)

The following protocol for the Fries rearrangement of phenyl benzoate provides a reliable starting point for the synthesis of dihydroxybenzophenones from this compound[3]. The hydroxyl group on the salicylic acid moiety is expected to influence the regioselectivity of the rearrangement.

Reaction Scheme:

Caption: Fries Rearrangement of this compound.

Materials:

-

This compound (to be used in place of phenyl benzoate): 2.52 mmol

-

Anhydrous aluminum chloride: 12.6 mmol (5 equivalents)

-

Nitromethane: 16 mL

-

Hydrochloric acid (e.g., 2M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (2.52 mmol) in nitromethane (8 mL) in a round-bottom flask and cool the solution to -10°C with stirring.

-

In a separate flask, prepare a solution of anhydrous aluminum chloride (12.6 mmol) in nitromethane (8 mL).

-

Add the aluminum chloride solution dropwise to the this compound solution over 15 minutes, maintaining the temperature at -10°C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

-

Quench the reaction by slowly adding it to a mixture of crushed ice and hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the ortho and para isomers.

Quantitative Data for Model Reaction (Phenyl Benzoate):

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Phenyl Benzoate | 4-Hydroxybenzophenone (para-isomer) | AlCl₃ (5 eq.), Nitromethane, -10°C to RT, 3h | Moderate to good | [3] |

Note: The yields for the Fries rearrangement of this compound would need to be determined experimentally. The ratio of ortho to para isomers is highly dependent on temperature and solvent polarity[4].

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of valuable organic compounds. The protocols provided herein for the Salol reaction, xanthone formation, and the Fries rearrangement demonstrate the utility of this compound in generating structurally diverse molecules with significant potential in drug discovery and materials science. These detailed methodologies and the accompanying quantitative data serve as a valuable resource for researchers engaged in the field of organic synthesis. Further exploration of this compound as a precursor for novel heterocyclic systems and other complex scaffolds is a promising avenue for future research.

References

Application Notes and Protocols for Phenyl Salicylate in Enzymatic Hydrolysis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, a simple aromatic ester, serves as a valuable substrate for in vitro studies of enzymatic hydrolysis, particularly for carboxylesterases. Its hydrolysis yields two readily detectable products: salicylic acid and phenol. This property, combined with its commercial availability, makes it a suitable tool for characterizing enzyme activity, determining kinetic parameters, and screening for enzyme inhibitors. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, guidelines for data analysis and presentation, and visualizations of the experimental workflow.

This compound is hydrolyzed by various esterases, with human carboxylesterases CES1 and CES2 being notable examples. Studies have indicated that CES2 exhibits higher hydrolytic activity towards this compound compared to CES1.[1][2] The enzymatic cleavage of the ester bond in this compound results in the formation of salicylic acid and phenol, which can be quantified to determine the rate of the enzymatic reaction.

Application 1: Determination of Enzyme Kinetics (Km and Vmax)

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for an esterase using this compound as the substrate. The procedure involves measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.

Experimental Protocol

1. Materials and Reagents:

-

This compound (substrate)

-

Esterase enzyme (e.g., purified human CES1, CES2, or porcine liver esterase)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Ferric chloride (FeCl3) solution (e.g., 1% w/v in 0.1 M HCl)

-

Salicylic acid (for standard curve)

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

-

Working Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer (Tris-HCl) to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 to 10 times the expected Km).

-

Enzyme Solution: Prepare a working solution of the esterase enzyme in the assay buffer to a final concentration that yields a linear reaction rate for the duration of the assay. The optimal concentration should be determined empirically.

-

Salicylic Acid Standards: Prepare a series of salicylic acid standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM) for generating a standard curve.

3. Enzyme Assay Procedure:

-

Reaction Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Initiate Reaction: Start the reaction by adding a corresponding volume of the working substrate solution to each well. The final volume in each well should be constant. Include a blank control with buffer instead of the enzyme.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction & Color Development: Terminate the reaction and develop the color by adding a volume of the ferric chloride solution to each well. The ferric chloride will react with the salicylic acid produced to form a purple-colored complex.

-

Measurement: Measure the absorbance of the colored complex at a wavelength between 505 nm and 560 nm using a microplate reader. The optimal wavelength should be determined by scanning the absorbance spectrum of the salicylic acid-ferric chloride complex.

4. Data Analysis:

-

Standard Curve: Plot the absorbance values of the salicylic acid standards against their concentrations to generate a standard curve.

-

Calculate Product Concentration: Use the equation of the standard curve to determine the concentration of salicylic acid produced in each reaction well.

-

Determine Initial Velocity (v): Calculate the initial reaction velocity (in µM/min or similar units) for each substrate concentration.

-

Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]).

-

Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

Data Presentation

The kinetic parameters obtained from the experiment should be summarized in a table for clarity.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Example: CES2 | This compound | [Insert Value] | [Insert Value] |

| Example: Porcine Liver Esterase | This compound | [Insert Value] | [Insert Value] |

(Note: The values in this table are placeholders and should be replaced with experimentally determined data.)

Application 2: Screening of Enzyme Inhibitors

This protocol describes how to use the this compound hydrolysis assay to screen for potential inhibitors of esterase activity. The assay measures the reduction in enzyme activity in the presence of a test compound.

Experimental Protocol

1. Materials and Reagents:

-

Same as in Application 1.

-

Test inhibitor compounds.

2. Preparation of Solutions:

-

Prepare solutions as described in Application 1.

-

Inhibitor Stock Solutions: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to a high concentration.

-

Working Inhibitor Solutions: Prepare dilutions of the inhibitor stock solutions in the assay buffer.

3. Enzyme Inhibition Assay Procedure:

-

Pre-incubation: In a 96-well plate, add the enzyme solution and the working inhibitor solution to each well. Incubate for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor-enzyme binding. Include a control with no inhibitor.

-

Initiate Reaction: Start the enzymatic reaction by adding the this compound substrate solution. The substrate concentration should ideally be close to the Km value for sensitive inhibitor screening.

-

Incubation, Stop Reaction, and Measurement: Follow the same procedure as described in Application 1 (steps 3-5).

4. Data Analysis:

-

Calculate Percent Inhibition: Determine the percentage of enzyme inhibition for each test compound concentration using the following formula:

% Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Determine Inhibition Constant (Ki): To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots.

Data Presentation

Summarize the inhibition data in a clear and concise table.

| Inhibitor Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Example: Compound X | Example: CES2 | [Insert Value] | [Insert Value] | [e.g., Competitive] |

| Example: Compound Y | Example: CES2 | [Insert Value] | [Insert Value] | [e.g., Non-competitive] |

(Note: The values in this table are placeholders and should be replaced with experimentally determined data.)

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: Workflow for determining enzyme kinetics.

Signaling Pathway for Inhibitor Screening

Caption: Inhibition of enzymatic hydrolysis.

References

Troubleshooting & Optimization

Phenyl Salicylate Synthesis: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of phenyl salicylate synthesis.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. This guide outlines potential issues, their causes, and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low to No Product Formation | Inadequate Catalyst Activity: The chosen acid catalyst (e.g., sulfuric acid, solid acids) may be weak, impure, or used in insufficient quantity. | - Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally. - Consider using a stronger catalyst or an activating agent like phosphoryl chloride or thionyl chloride. |

| Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures to reach equilibrium in a reasonable time. | - Gradually increase the reaction temperature while monitoring for side reactions. - For Fischer esterification, refluxing is often necessary. | |

| Presence of Water: Water can hydrolyze the ester product back to the starting materials, shifting the equilibrium unfavorably. | - Use anhydrous reactants and solvents. - Employ a Dean-Stark apparatus to remove water as it forms during the reaction. | |

| Low Yield with Evidence of Reaction | Unfavorable Reaction Equilibrium: Fischer esterification is a reversible reaction. | - Use a large excess of one reactant (typically the less expensive one) to shift the equilibrium towards the product. - Remove water as it is formed. |

| Incomplete Reaction: The reaction time may be too short. | - Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC). | |

| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Optimize reaction conditions (temperature, catalyst) to minimize side reactions. | |

| Product Loss During Workup and Purification: this compound can be lost during extraction, washing, and recrystallization steps. | - Minimize the number of transfer steps. - Ensure the recrystallization solvent is appropriately chosen for high recovery. - Avoid excessive washing. | |

| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave salicylic acid and phenol in the product. | - Wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove unreacted salicylic acid. - Recrystallize the product from a suitable solvent like ethanol or methanol.[1] |

| Formation of Fries Rearrangement Products: Strong acid catalysts, especially Lewis acids, at elevated temperatures can cause the this compound to rearrange into ortho- and para-hydroxybenzophenone.[2][3] | - Use milder reaction conditions (lower temperature). - Employ a catalyst less prone to inducing the Fries rearrangement, such as certain solid acid catalysts. - Low reaction temperatures favor the para-substituted product, while higher temperatures favor the ortho-product in a Fries rearrangement.[3][4] | |

| Formation of Xanthone: At very high temperatures (above 200°C), this compound can decompose to form xanthone, phenol, and carbon dioxide.[5][6] | - Carefully control the reaction temperature and avoid overheating. | |

| Dark Reaction Mixture or Product | Decomposition of Reactants or Product: High temperatures or strong acids can lead to the degradation of the organic compounds. | - Lower the reaction temperature. - Use a less harsh catalyst if possible. |

| Colored Impurities: The presence of colored impurities can arise from reactions involving free salicylic acid. | - Purification by recrystallization from methanol with the addition of a small amount of phosphoric acid can help remove colored impurities. |

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

-

Fischer Esterification: This involves the reaction of salicylic acid and phenol with a strong acid catalyst like sulfuric acid.[7]

-

Reaction with Activating Agents: Using reagents like phosphoryl chloride or thionyl chloride to activate the salicylic acid for reaction with phenol.[5]

-

DCC/DMAP Coupling: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method can be enhanced with ultrasonic irradiation to increase the reaction rate and yield.[1]

Q2: How can I improve the yield of my Fischer esterification of salicylic acid and phenol?

A2: To improve the yield of a Fischer esterification:

-

Use an excess of one reactant.

-

Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.

-

Ensure your catalyst is active and used in an appropriate amount.

-

Allow for sufficient reaction time to reach equilibrium.

Q3: What is the Fries rearrangement and how can I avoid it?

A3: The Fries rearrangement is a side reaction where the acyl group of the phenyl ester migrates to the aromatic ring of the phenol, forming ortho- and para-hydroxybenzophenone.[2][3][4] To minimize this:

-

Avoid high temperatures.

-

Use milder catalysts. Strong Lewis acids like aluminum chloride are known to promote this rearrangement.

Q4: My final product is a brownish color. How can I purify it to a white solid?

A4: A brownish color indicates the presence of impurities. Effective purification can be achieved by:

-

Washing the crude product with a dilute solution of sodium bicarbonate to remove any unreacted salicylic acid.

-

Performing recrystallization. Ethanol and methanol are commonly used solvents for recrystallizing this compound.[1] The addition of a small amount of phosphoric acid during recrystallization from methanol has been shown to help remove colored impurities.

Q5: Is ultrasonic irradiation beneficial for the synthesis of this compound?

A5: Yes, ultrasonic irradiation has been shown to significantly improve the synthesis of this compound, particularly in the DCC/DMAP mediated method. It can dramatically reduce the reaction time and increase the product yield compared to conventional stirring methods.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the yield of this compound under different synthetic conditions.

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis Methods

| Method | Stirring | Reaction Time (min) | Yield (%) | Reference |

| DCC/DMAP | Conventional | 180 | ~78 | [1] |

| DCC/DMAP | Ultrasonic | 30 | ~89 | [1] |

Table 2: Yield of this compound with Different Catalysts/Reagents

| Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |